4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid
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Overview
Description
4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid, also known as Bz-423, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Scientific Research Applications
Synthesis and Structural Investigations
- Triorganostannyl Esters of Pyridinylimino Substituted Aminobenzoic Acids : A study by Tzimopoulos et al. (2010) focused on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which are structurally related to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid. This research highlights the significance of these compounds in understanding the coordination to metal centers and their impact on the photophysical properties of the metals and the ligands (Tzimopoulos et al., 2010).
Luminescent Properties and Stimuli-Responsive Behavior
- Pyridyl Substituted Benzamides with Aggregation Enhanced Emission : Srivastava et al. (2017) explored compounds structurally akin to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid. They found these compounds exhibit luminescence in both solution and solid states and form nano-aggregates with enhanced emission in aqueous-DMF solution. Their properties vary with solvent polarity, showing mechanochromic properties and multi-stimuli response (Srivastava et al., 2017).
Amino Acid Derivatives and Their Reactions
- Amino Acid Sulfonamides Based on Benzene Sulfonamides : Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of a compound similar to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid. They examined the interaction with amino acid methyl esters, revealing insights into the complex chemical reactions and potential applications in pharmacology (Riabchenko et al., 2020).
Metal Complexes and Catalysis
- Palladium Aryl Sulfonate Phosphine Catalysts for Copolymerization : Skupov et al. (2007) discussed the use of compounds like 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid in the formation of palladium-based catalysts for the polymerization of acrylates with ethene. This study underscores the importance of such compounds in developing efficient catalysts for polymerization processes (Skupov et al., 2007).
Antimicrobial Activities
- Arylhydrazones of p-Aminobenzoic Acid Hydrazide as Antimicrobial Agents : Komurcu et al. (1995) synthesized derivatives similar to 4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid and evaluated their antimicrobial activity. This research offers insights into the potential use of such compounds in developing new antimicrobial agents (Komurcu et al., 1995).
Mechanism of Action
Target of Action
It’s known that such compounds often interact with specific enzymes or receptors in the body, which play crucial roles in various biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This type of reaction involves the formation of a carbon-carbon bond, which could potentially alter the structure and function of the target molecule .
Biochemical Pathways
For instance, if the target is an enzyme, the compound could potentially inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For instance, they could potentially alter cellular functions, induce or inhibit the expression of certain genes, or even cause cell death .
properties
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19(23)16-11-9-15(10-12-16)14-21(18-8-4-5-13-20-18)26(24,25)17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBUFLJTCRPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid |
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